Dihydrotanshinone I

Descripción general

Descripción

Dihydrotanshinone I (DHT) is an extract from Salvia miltiorrhiza Bunge . It is an anti-cancer agent which has been shown to induce apoptosis in human colorectal cancer cells . It also exerts cardiovascular and cerebrovascular protective effects .

Synthesis Analysis

The total synthesis of Dihydrotanshinone I has been reported in the literature . The process involves a series of reactions including cyclization, decarboxylation, oxidation, and reductions .Molecular Structure Analysis

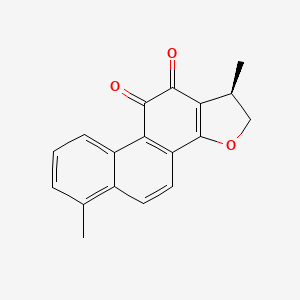

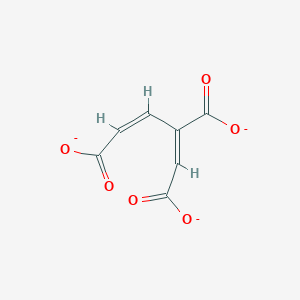

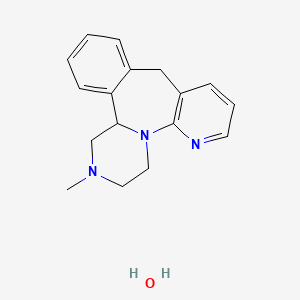

Dihydrotanshinone I is an abietane diterpenoid . Its molecular formula is C18H14O3 and it has a molecular weight of 278.3 g/mol . The IUPAC name is (1 R )-1,6-dimethyl-1,2-dihydronaphtho [1,2-g] 1benzofuran-10,11-dione .Chemical Reactions Analysis

Dihydrotanshinone I undergoes cyclization reactions to form miltiradiene, which needs to be further modified to produce tanshinones . These modification reactions include decarboxylation, oxidation, and reductions .Physical And Chemical Properties Analysis

Dihydrotanshinone I is a lipophilic compound . It has a role as an anticoronaviral agent . It is expected to have no mobility in soil based on an estimated Koc of 1.1X10+4 .Aplicaciones Científicas De Investigación

Cancer Treatment: Osteosarcoma

Dihydrotanshinone I: has been found to enhance cell adhesion and inhibit cell migration in osteosarcoma U−2 OS cells. This is achieved through the modulation of CD44 and chemokine signaling pathways, which are crucial in cell cycle regulation and DNA replication. The compound induces cell cycle arrest in the G0/G1 phase, thereby inhibiting cell proliferation .

Triple-Negative Breast Cancer

The compound has been studied for its inhibitory effects on the growth of triple-negative breast cancer cells. It modulates epithelial-mesenchymal transition (EMT) markers, which play a significant role in the progression and metastasis of cancer .

SARS-CoV-2 Inhibition

Dihydrotanshinone I: is being explored as a potential inhibitor of the SARS-CoV-2 papain-like protease (PLpro). PLpro is essential for the processing of viral proteins and the modulation of the host immune response, making it a target for antiviral drug development .

Immunomodulatory Effects

The pharmacological effects of tanshinones, including Dihydrotanshinone I , extend to the immunomodulatory domain. They have been reviewed for their role in improving the treatment of autoimmune diseases and common immune-mediated inflammatory diseases .

Mecanismo De Acción

Mode of Action

DHT interacts with its targets in various ways. For instance, it inhibits EGFR, leading to DNA damage and reduced cell proliferation . It also targets ESR1, leading to the downregulation of Breast Cancer Type 1 Susceptibility Protein (BRCA1), a key protein involved in DNA repair . Furthermore, DHT influences the synthesis of bacterial protein, destroys the protein, or rejects the anabolism or expression of the protein, leading to the loss of normal physiological function of bacteria .

Biochemical Pathways

DHT affects multiple biochemical pathways. It has been found to inhibit cell proliferation and induce cell cycle arrest in the G0/G1 phase by downregulating the expression of CDK4, CDK2, cyclin D1, and cyclin E1 and upregulating the expression of p21 . It also enhances cell adhesion and inhibits cell migration, involving the hyaluronan CD44-mediated CXCL8–PI3K/AKT–FOXO1, IL6–STAT3–P53, and EMT signaling pathways .

Pharmacokinetics

The pharmacokinetics of DHT are complex. It has been found that the coexisting constituents in the liposoluble extract of Salvia miltiorrhiza play an important role in the alteration of plasma concentration and tissue distribution of DHT . More research is needed to fully understand the ADME properties of DHT and their impact on its bioavailability .

Result of Action

The molecular and cellular effects of DHT’s action are diverse. It has been found to inhibit cell proliferation, induce cell cycle arrest, enhance cell adhesion, and inhibit cell migration . It also induces DNA damage and apoptosis . Furthermore, it has been found to have antibacterial activity, damaging the structures of cell wall and cell membrane to increase permeability of cell membrane and release of cell components .

Action Environment

The action of DHT can be influenced by various environmental factors. For instance, the antimicrobial activity of DHT was found to be stronger against Staphylococcus aureus than against methicillin-resistant Staphylococcus aureus and extended-spectrum beta-lactamases Staphylococcus aureus . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of DHT.

Safety and Hazards

Propiedades

IUPAC Name |

(1R)-1,6-dimethyl-1,2-dihydronaphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h3-7,10H,8H2,1-2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARGZZNYNSYSGJ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C(C=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C1C(=O)C(=O)C3=C2C=CC4=C(C=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20236187 | |

| Record name | Dihydrotanshinone I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In ethanol, 1 mg/mL, clear orange to red | |

| Record name | Dihydrotanshinone I | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Dihydrotanshinone I | |

Color/Form |

Red powder | |

CAS RN |

87205-99-0 | |

| Record name | Dihydrotanshinone I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87205-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrotanshinone I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087205990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrotanshinone I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1,6-dimethyl-1,2-dihydrophenanthro[1,2-6]furan-10,11-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROTANSHINONE I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/562G9360V6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydrotanshinone I | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does DHTS exert its anti-tumor effects?

A1: DHTS has been shown to inhibit tumor cell proliferation, induce apoptosis, and suppress angiogenesis through various mechanisms.

- Inhibition of Cell Cycle Progression: DHTS can induce cell cycle arrest at different phases, primarily G0/G1 and G2/M, by modulating the expression of cell cycle regulators such as cyclin D1, CDK2, p21, and p53. [, , , , ]

- Induction of Apoptosis: DHTS promotes apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins, including Bax, Bcl-2, caspase-3, caspase-8, and caspase-9, ultimately leading to cell death. [, , , , , ]

- Suppression of Angiogenesis: DHTS can inhibit the formation of new blood vessels, a crucial process for tumor growth and metastasis. It achieves this by suppressing endothelial cell proliferation, migration, invasion, and tube formation. [, ]

- Modulation of Signaling Pathways: DHTS has been shown to interfere with key signaling pathways involved in tumor development and progression, including the PI3K/AKT, Wnt/β-catenin, and MAPK pathways. [, , , , , ]

Q2: Does DHTS affect DNA?

A2: Research indicates that DHTS can interact with DNA topoisomerase I, an enzyme crucial for DNA replication. This interaction leads to the formation of a cleavable complex that ultimately inhibits the enzyme's activity. While DHTS can intercalate into DNA, this interaction appears to be weak and may not be the primary mechanism underlying its anti-tumor effects. []

Q3: How does DHTS impact inflammation?

A3: DHTS exhibits anti-inflammatory properties by mitigating inflammatory responses and oxidative stress. It has been shown to:

- Reduce Inflammatory Cytokine Production: DHTS can suppress the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, which are key mediators of inflammation. [, , ]

- Decrease Oxidative Stress: DHTS displays antioxidant activity by reducing reactive oxygen species (ROS) production and increasing the expression of antioxidant enzymes. [, , , ]

- Modulate Microglia Polarization: DHTS can influence the polarization of microglia, immune cells in the central nervous system, promoting a shift towards an anti-inflammatory phenotype. []

Q4: Does DHTS affect the function of acetylcholinesterase?

A4: Yes, DHTS has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It binds specifically to the enzyme's peripheral anionic site, potentially interfering with the access of substrates and inhibitors to the active site. [, , ]

Q5: Have there been any clinical trials involving DHTS?

A5: While preclinical studies have shown promising results for DHTS in various disease models, there is a lack of published data on clinical trials investigating its safety and efficacy in humans.

Q6: Is DHTS safe for human use?

A6: More research is needed to definitively determine the safety profile of DHTS for human use. Preclinical studies suggest that it may have a relatively good safety index, but further investigations are necessary to assess potential toxicity and long-term effects. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carbonyl]-(2-acetyloxyethyl)amino]ethyl acetate](/img/structure/B1244380.png)

![3-(2-Naphthoyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-amine](/img/structure/B1244381.png)

![2-[2-[2-[2-[carboxymethyl-[2-(2-octadecoxyethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(2-octadecoxyethoxy)-2-oxoethyl]anilino]acetic acid](/img/structure/B1244384.png)

![(3R,4R,7S,10S)-3-[(1R,2S,4aR,6S,8aR)-2,3,4a,6-tetramethyl-2,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carbonyl]-10-hydroxy-5-oxa-1-azatricyclo[5.2.1.04,10]decane-2,6-dione](/img/structure/B1244385.png)

![(2R,3R,4S)-4-Benzo[1,3]dioxol-5-yl-2-(3-fluoro-4-methoxy-phenyl)-1-{2-[(pentane-1-sulfonyl)-propyl-amino]-ethyl}-pyrrolidine-3-carboxylic acid](/img/structure/B1244402.png)